![molecular formula C22H24N2O3S B2498570 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide CAS No. 893997-38-1](/img/structure/B2498570.png)
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of closely related compounds involves multi-step chemical processes including condensation, chlorination, and hydrogenation, among others. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated a process involving condensation of specific precursors, chlorination with phosphorus oxychloride, and final condensation with ethane-1,2-diamine (Huang et al., 2020). These steps highlight the complex nature of synthesizing such compounds, requiring precise conditions and reagents.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray diffraction and optimized using density functional theory (DFT). For instance, the detailed crystal structure of a similar compound was elucidated, revealing its tetragonal system, space group, and bond lengths and angles, which were compared with DFT calculations (Huang et al., 2020). This analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule and its potential reactivity.
Chemical Reactions and Properties
The chemical behavior of the compound under study can be influenced by its functional groups and molecular structure. While specific reactions of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide are not directly reported, related research indicates that similar compounds undergo reactions characteristic of their functional groups, such as amide bond formation and reactions involving the thiazole ring (Karanth et al., 2018).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystal structure, are key to understanding the behavior of chemical compounds. These properties are determined through experimental methods such as X-ray crystallography, NMR spectroscopy, and solubility tests in various solvents. For related compounds, the crystal structure provides insight into molecular packing, hydrogen bonding, and other intermolecular interactions (Karanth et al., 2018).
Scientific Research Applications
Anti-Ulcer and Gastrointestinal Properties
A series of acyl derivatives, including the compound , were synthesized and evaluated for anti-ulcer activities. Specifically, it was found effective in preventing water-immersion stress-induced gastric ulceration in rats. These derivatives exhibit potential as anti-ulcer agents due to their capability to increase gastric mucosal blood flow and inhibit gastric acid secretion, which helps in the healing of ulcers and in mitigating gastric and duodenal ulcerations (Hosokami et al., 1992) (Asano et al., 1990).
Anticancer Activity
Research on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings indicate the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Cardiovascular Impact
The cardiovascular activities of the compound were investigated, showing an increase in celiac and mesenteric arterial blood flow and a decrease in their resistance. It also indicated an increase in cardiac contractility in dogs. These findings suggest potential therapeutic implications in cardiovascular diseases (Hirohashi et al., 1993).
Antimicrobial and Antibacterial Properties
Various derivatives of the compound have been synthesized and evaluated for their antibacterial activity. These derivatives showed potential as therapeutic interventions for microbial diseases, particularly against bacterial and fungal infections (Desai et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Mode of Action
It is known that similar compounds can interact with their targets to induce a variety of biological responses .
Biochemical Pathways
Similar compounds have been known to affect a broad range of biological activities .
Pharmacokinetics
The molecular weight of the compound is 223.2683 , which may influence its bioavailability.
Result of Action
Similar compounds have been known to exhibit potent antiulcer activities at oral doses .
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-14-5-7-16(8-6-14)21(25)23-12-11-20-15(2)24-22(28-20)17-9-10-18(26-3)19(13-17)27-4/h5-10,13H,11-12H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABXBRMQULJAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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